
雄激素受体-IN-2
描述
Androgen receptor-IN-2 is a useful research compound. Its molecular formula is C24H24Cl2N4O4S and its molecular weight is 535.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Androgen receptor-IN-2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Androgen receptor-IN-2 including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抑制雄激素受体激活
雄激素受体 (AR) 是治疗前列腺癌的关键药物靶点。传统的抗雄激素在雄激素结合位点与 AR 相互作用,该位点易受耐药突变的影响。创新方法专注于抑制人 AR 的激活功能 2 (AF2)。虚拟筛选方法识别出与 AF2 相互作用的小分子,从而阻止 AR 的转录激活。这些发现为开发新型抗雄激素以解决前列腺癌治疗中的耐药性提供了有希望的基础 (Axerio-Cilies 等,2011)。
雄激素受体和毛囊生长
雄激素显着影响毛囊生长,雄激素代谢和雄激素受体是药理学毛发生长控制的关键靶点。雌激素在毛发研究中的研究表明,它们通过与雌激素受体 (ER) 结合并改变毛囊皮脂腺单位中的雄激素代谢,极大地改变毛囊生长。毛囊动力学的这种改变为针对雄激素性脱发、多毛症和化疗引起的脱发等疾病的毛发生长周期操作提供了药理学干预靶点 (Ohnemus 等,2006)。
雄激素受体和前列腺癌细胞有丝分裂停滞
在前列腺癌中,AR 促进 G1-S 进展,作为 DNA 复制的许可因子。研究发现,内源性雌激素代谢物 2-甲氧基雌二醇 (2-ME) 通过激活 E3 连接酶 CHIP 诱导前列腺癌细胞有丝分裂停滞,从而导致 AR 降解。这一过程将通过泛素化连接 AR 降解与有丝分裂停滞,表明通过激活 E3 连接酶(如 CHIP)靶向 AR 是前列腺癌治疗的一种新策略 (Sarkar 等,2014)。
AR 介导的基因调控中的染色体环化和聚合酶追踪
AR 在前列腺癌中发挥着关键作用,它是主要的治疗靶点。AR 调控涉及染色体环化,允许 RNA 聚合酶 II (pol II) 从增强子追踪到基因的启动子。这种特定的 AR 介导基因调控的空间和时间模式为开发改善的前列腺癌激素疗法提供了见解 (Wang、Carroll 和 Brown,2005)。
属性
IUPAC Name |
N-[4-[[4-[2-[3-chloro-4-(2-chloroethoxy)-5-cyanophenyl]propan-2-yl]phenoxy]methyl]pyrimidin-2-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N4O4S/c1-24(2,18-12-16(14-27)22(21(26)13-18)33-11-9-25)17-4-6-20(7-5-17)34-15-19-8-10-28-23(29-19)30-35(3,31)32/h4-8,10,12-13H,9,11,15H2,1-3H3,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCZSODXLFBYSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC2=NC(=NC=C2)NS(=O)(=O)C)C3=CC(=C(C(=C3)Cl)OCCCl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Masofaniten | |
CAS RN |
2416716-62-4 | |
| Record name | Masofaniten [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2416716624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Masofaniten | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQ2SF7P8B2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-Chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B8249290.png)
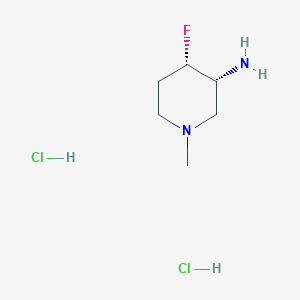
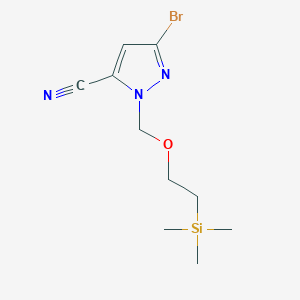
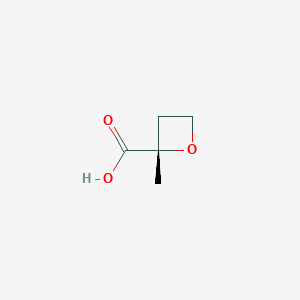
![Tert-butyl 2-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B8249320.png)
![(1S,3S,4R)-2-tert-butoxycarbonyl-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B8249327.png)
![(R)-tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B8249337.png)
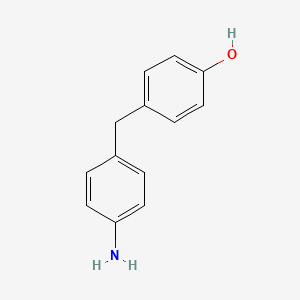
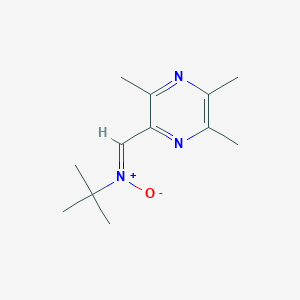
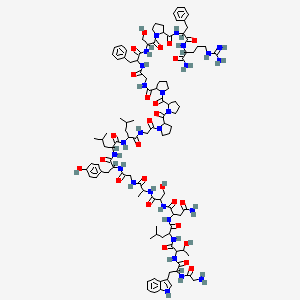
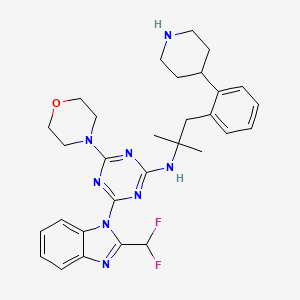
![[[4-(4-Fluorophenoxy)phenyl]methylideneamino]urea](/img/structure/B8249381.png)
![[1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis[4-(1-naphthalenylphenylamino)phenyl]-N4,N4'-diphenyl-](/img/structure/B8249388.png)